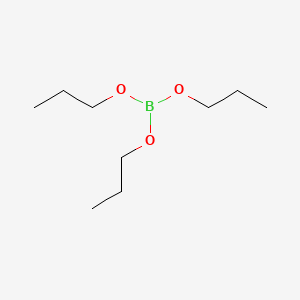
2-クロロ-5-フルオロベンゾニトリル
説明
2-Chloro-5-fluorobenzonitrile is a compound with the molecular weight of 155.56 . It appears as a white to almost white powder or crystal .
Molecular Structure Analysis
The InChI code for 2-Chloro-5-fluorobenzonitrile is1S/C7H3ClFN/c8-7-2-1-6 (9)3-5 (7)4-10/h1-3H . The X-ray diffraction analysis indicates that its crystals belong to the monoclinic crystal system and P 2 1 / c space group . Physical and Chemical Properties Analysis
2-Chloro-5-fluorobenzonitrile is a solid at 20 degrees Celsius . It is soluble in methanol .科学的研究の応用
有機合成
2-クロロ-5-フルオロベンゾニトリルは、さまざまな有機化合物の合成に使用される有用な有機中間体です . これは、求核置換反応に頻繁に使用されます .
フッ素化ビルディングブロック
この化合物は、新しい材料や医薬品の開発に不可欠なフッ素化ビルディングブロックの一部です . フッ素の存在は、生成される化合物の特性を大幅に変える可能性があります .
OLEDアプリケーション
2-クロロ-5-フルオロベンゾニトリルは、OLEDアプリケーションにおける熱活性化遅延蛍光(TADF)染料の合成のための前駆体として使用できます . TADF材料は、高効率で低コストのOLEDの開発に不可欠です .
抗腫瘍アプリケーション
この化合物は、抗腫瘍アプリケーションにおいて潜在的な可能性を示しているキナゾリンの合成に使用できます . キナゾリンは、抗がん特性について広く研究されている化合物の一種です .
抗炎症アプリケーション
抗腫瘍の可能性に加えて、2-クロロ-5-フルオロベンゾニトリルは、抗炎症特性を持つ化合物の合成にも使用できます . これは、新しい抗炎症薬の開発における貴重なツールです .
3-アミノ-1,2-ベンゾイソキサゾールの合成
2-クロロ-5-フルオロベンゾニトリルは、3-アミノ-1,2-ベンゾイソキサゾールの合成に使用できます . これらの化合物は、医薬品化学において幅広い用途があります .
Safety and Hazards
生化学分析
Biochemical Properties
2-Chloro-5-fluorobenzonitrile plays a significant role in biochemical reactions, particularly in the inhibition of cellulose synthesis. It interacts with enzymes and proteins involved in the synthesis of cell-wall polysaccharides. For instance, it has been shown to inhibit the incorporation of glucose into cell-wall polymers in cotton fibers . This inhibition is specific to cellulose synthesis, making 2-Chloro-5-fluorobenzonitrile a valuable tool for studying cell-wall biosynthesis.
Cellular Effects
2-Chloro-5-fluorobenzonitrile affects various types of cells and cellular processes. It influences cell function by inhibiting cellulose synthesis, which is crucial for maintaining cell wall integrity. This inhibition can lead to altered cell signaling pathways, changes in gene expression, and disruptions in cellular metabolism. The compound’s impact on cell-wall synthesis can affect the overall growth and development of plant cells .
Molecular Mechanism
The molecular mechanism of 2-Chloro-5-fluorobenzonitrile involves its interaction with cellulose synthase enzymes. By binding to these enzymes, it inhibits their activity, preventing the polymerization of glucose into cellulose. This inhibition disrupts the normal function of cellulose synthase, leading to a decrease in cellulose production. Additionally, 2-Chloro-5-fluorobenzonitrile may affect other enzymes involved in cell-wall biosynthesis, further impacting the overall process .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-5-fluorobenzonitrile can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the inhibitory effects on cellulose synthesis can be reversed upon removal of the compound, with recovery to near control levels . This indicates that 2-Chloro-5-fluorobenzonitrile is relatively stable and its effects are reversible, making it suitable for controlled experimental studies.
Dosage Effects in Animal Models
The effects of 2-Chloro-5-fluorobenzonitrile vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and specific inhibition of cellulose synthesis. At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions. It is crucial to determine the appropriate dosage to balance efficacy and safety in experimental studies .
Metabolic Pathways
2-Chloro-5-fluorobenzonitrile is involved in metabolic pathways related to cell-wall biosynthesis. It interacts with enzymes such as cellulose synthase, inhibiting their activity and affecting the overall metabolic flux. The compound’s presence can lead to changes in metabolite levels, particularly those involved in the synthesis of cell-wall polysaccharides .
Transport and Distribution
Within cells and tissues, 2-Chloro-5-fluorobenzonitrile is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and effectiveness in inhibiting cellulose synthesis .
特性
IUPAC Name |
2-chloro-5-fluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFN/c8-7-2-1-6(9)3-5(7)4-10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBTXAKDVIXNVHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40205976 | |
| Record name | 2-Chloro-5-fluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40205976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57381-56-3 | |
| Record name | 2-Chloro-5-fluorobenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57381-56-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-5-fluorobenzonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057381563 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-5-fluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40205976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-5-fluorobenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.177 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















